

# An In-depth Technical Guide to 3-Fluoro-4-methylbenzenesulfonyl chloride

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## Compound of Interest

**Compound Name:** 3-Fluoro-4-methylbenzenesulfonyl chloride

**Cat. No.:** B1303444

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-4-methylbenzenesulfonyl chloride**, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, physical and chemical properties, spectroscopic data, and provides illustrative experimental protocols for its synthesis and a representative reaction.

## Chemical Identity and Properties

**3-Fluoro-4-methylbenzenesulfonyl chloride** is a halogenated aromatic sulfonyl chloride. Its structure features a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonyl chloride functional group. This combination of functionalities makes it a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Properties of **3-Fluoro-4-methylbenzenesulfonyl chloride**

Property	Value	Reference
CAS Number	90260-13-2	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	208.64 g/mol	<a href="#">[1]</a>
Appearance	White to pale yellow solid	
Melting Point	46-50 °C	<a href="#">[2]</a>
SMILES String	Cc1ccc(cc1F)S(Cl)(=O)=O	
InChI Key	YDUHIMCRFRIVFI-UHFFFAOYSA-N	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Fluoro-4-methylbenzenesulfonyl chloride**. The following data has been reported for this compound[\[3\]](#):

Table 2: Spectroscopic Data of **3-Fluoro-4-methylbenzenesulfonyl chloride**

Spectroscopy	Data
<sup>1</sup> H NMR	Data available, but specific shifts not detailed in the provided search results.
<sup>13</sup> C NMR	Data available, but specific shifts not detailed in the provided search results.
Infrared (IR)	Data available, but specific peak values not detailed in the provided search results.
Mass Spectrometry (MS)	Data available, but specific m/z values not detailed in the provided search results.

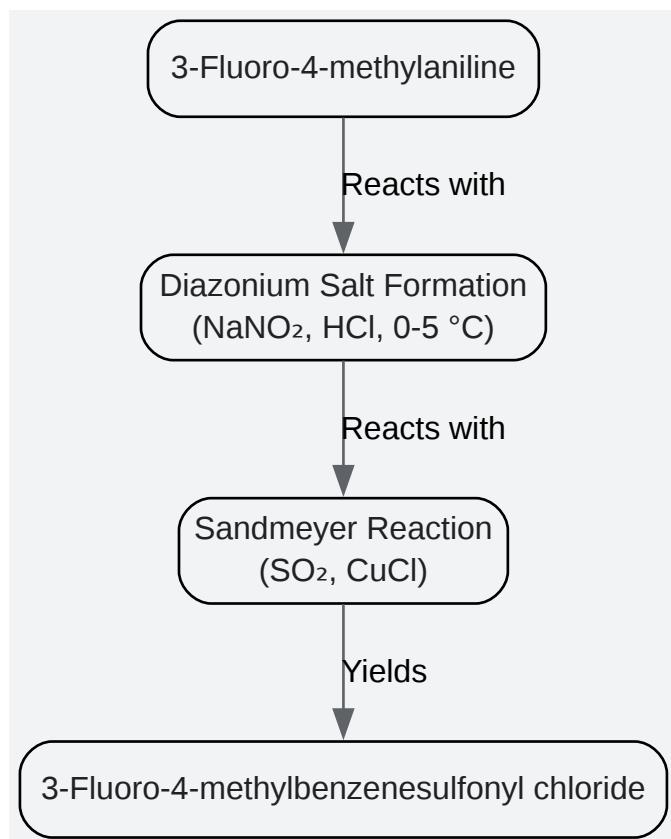
Note: While the existence of this data is confirmed, the specific spectral details were not available in the initial search results. Researchers should refer to spectral databases for detailed peak assignments.

# Experimental Protocols

## Synthesis of 3-Fluoro-4-methylbenzenesulfonyl chloride

A common method for the synthesis of aryl sulfonyl chlorides is the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst. The following is a plausible experimental protocol adapted from a general procedure for the synthesis of sulfonyl chlorides from anilines.

### Logical Relationship of Synthesis



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*Proposed synthesis pathway for 3-Fluoro-4-methylbenzenesulfonyl chloride.*

### Experimental Protocol:

- **Diazotization:** 3-Fluoro-4-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5

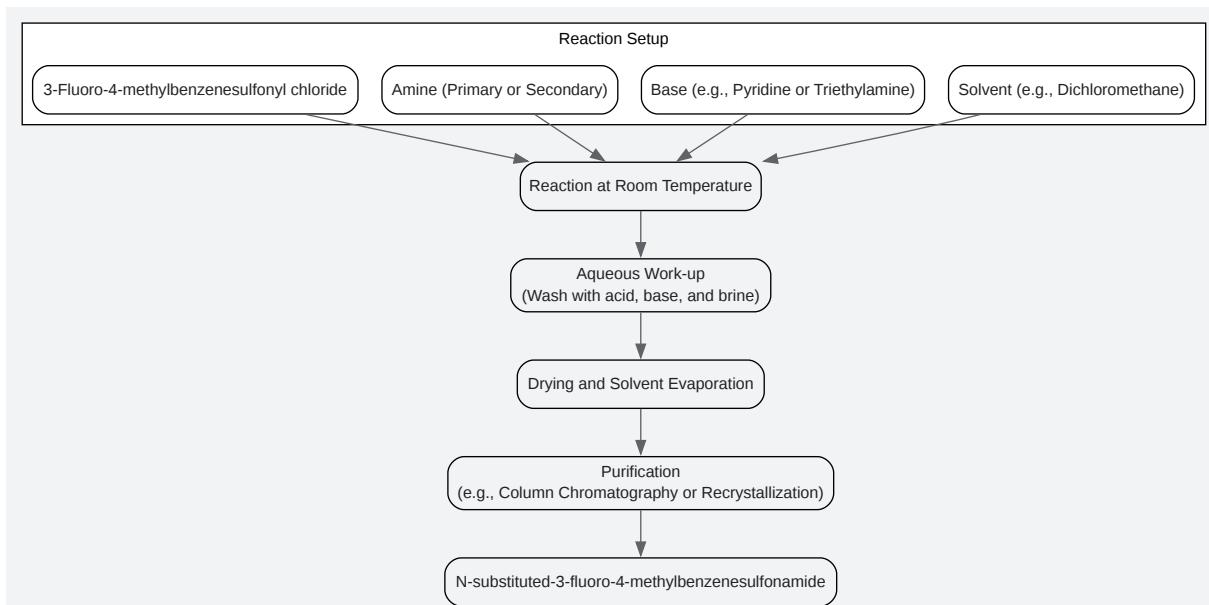
°C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

- **Sulfonylation:** In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10 °C. Copper(I) chloride (0.1 eq) is added as a catalyst. The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining the temperature below 15 °C.
- **Work-up and Purification:** After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then dissolved in a suitable organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **3-Fluoro-4-methylbenzenesulfonyl chloride**. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

## Representative Reaction: Sulfonylation of an Amine

**3-Fluoro-4-methylbenzenesulfonyl chloride** is an excellent reagent for the sulfonylation of primary and secondary amines to form the corresponding sulfonamides. The following is a general procedure for this reaction, adapted for this specific sulfonyl chloride.

### Experimental Workflow



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*General workflow for the sulfonylation of an amine.*

#### Experimental Protocol:

- Reaction Setup: To a solution of the amine (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in a suitable solvent like dichloromethane at 0 °C, a solution of **3-Fluoro-4-methylbenzenesulfonyl chloride** (1.1 eq) in dichloromethane is added dropwise.
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with reaction progress monitored by thin-layer

chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

## Safety and Handling

**3-Fluoro-4-methylbenzenesulfonyl chloride** is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage[4]. In case of contact, the affected area should be flushed immediately with copious amounts of water.

Table 3: Hazard and Safety Information

Hazard Statement	Precautionary Statement
H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H335: May cause respiratory irritation.	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	

This compound reacts with water and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place[4].

## Applications in Research and Development

**3-Fluoro-4-methylbenzenesulfonyl chloride** is a valuable building block for the synthesis of a wide range of biologically active molecules. The sulfonyl chloride moiety can be readily converted into sulfonamides, which are a common feature in many pharmaceutical drugs. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. Its use as a modulator for GCN2 has been noted, suggesting its potential in treating related disorders[2][5]. This reagent is particularly useful for researchers and professionals involved in the discovery and development of new therapeutic agents.

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